N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxybenzamide

mPGES-1 inhibition triazine SAR procurement decision support

N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxybenzamide is a fully synthetic small molecule (C15H20N6O3, MW ≈ 320.36 g/mol) that belongs to the 1,3,5-triazine family. It features a 4-dimethylamino-6-methoxy-substituted triazine core linked via a methylene bridge to a 4-ethoxybenzamide moiety.

Molecular Formula C16H21N5O3
Molecular Weight 331.376
CAS No. 2034358-57-9
Cat. No. B2740769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxybenzamide
CAS2034358-57-9
Molecular FormulaC16H21N5O3
Molecular Weight331.376
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NCC2=NC(=NC(=N2)OC)N(C)C
InChIInChI=1S/C16H21N5O3/c1-5-24-12-8-6-11(7-9-12)14(22)17-10-13-18-15(21(2)3)20-16(19-13)23-4/h6-9H,5,10H2,1-4H3,(H,17,22)
InChIKeyKTZKXLQJCHHEOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxybenzamide (CAS 2034358-57-9): Compound Class & Baseline Characteristics


N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxybenzamide is a fully synthetic small molecule (C15H20N6O3, MW ≈ 320.36 g/mol) that belongs to the 1,3,5-triazine family. It features a 4-dimethylamino-6-methoxy-substituted triazine core linked via a methylene bridge to a 4-ethoxybenzamide moiety. The compound appears in patent families claiming mPGES‑1 (microsomal prostaglandin E synthase‑1) inhibitory activity for triazine derivatives [1]. However, in the sources reviewed for this guide, no primary research publication or authoritative database entry was found that directly characterizes its biochemical or pharmacological profile.

Why N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxybenzamide Cannot Be Interchanged with Generic Analogs


Within the 1,3,5-triazine chemical space, small modifications at the 2‑, 4‑, and 6‑positions of the ring can profoundly alter target engagement, selectivity, and pharmacokinetics. For example, replacing the dimethylamino group with a morpholino‑pyrrolidinyl substituent shifts activity toward p38α kinase inhibition, while different benzamide appendages confer distinct physicochemical and ADME properties . The specific combination of a dimethylamino electron‑donating group, a methoxy group, and a 4‑ethoxybenzamide tail in the target compound generates a unique pharmacophore ensemble that, in principle, cannot be replicated by generic triazine analogs. Nevertheless, no quantitative head‑to‑head or cross‑study evidence directly demonstrating a meaningful performance advantage of this compound over its closest structural neighbors is available at this time.

Quantitative Differentiation Evidence for N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxybenzamide


No Direct Comparative Quantitative Data Available

After exhaustively screening primary literature, patents, and authoritative databases while excluding prohibited vendor sources, no quantitative differential evidence was identified that compares the target compound with a defined analog or baseline in a reproducible assay or model system. The compound has not been reported in a published structure‑activity relationship (SAR) study, a head‑to‑head biochemical assay, or a cell‑based phenotypic screen that would permit a data‑driven comparison. Consequently, the differentiation claim remains unverified.

mPGES-1 inhibition triazine SAR procurement decision support

Potential Research & Industrial Application Scenarios for N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxybenzamide


Chemical Biology Probe Development Targeting mPGES‑1

Based on the patent family that encompasses triazine‑based mPGES‑1 inhibitors, this compound could serve as a starting scaffold for probe development aimed at dissecting the PGE2 pathway in inflammatory disease models. However, no direct activity data confirm this potential, and users must conduct their own biochemical profiling [1].

Medicinal Chemistry SAR Exploration

The compound’s modular structure—featuring three independently variable positions on the triazine ring and a benzamide tail—makes it a versatile template for medicinal chemistry campaigns. Systematic variation of the dimethylamino, methoxy, and ethoxy groups could yield analogs with optimized target engagement, but no published SAR data are currently available to guide design.

Reference Standard for Analytical Method Development

If a certified reference material becomes available, the compound could be employed as an analytical standard for HPLC or LC‑MS method development, particularly for laboratories working on triazine‑based drug candidates. At present, no certificate of analysis or purity data from a qualified supplier have been located in non‑prohibited sources.

Quote Request

Request a Quote for N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.